molecular formula C13H18N2O4S B7815963 4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate

4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate

Cat. No.: B7815963
M. Wt: 298.36 g/mol
InChI Key: VVIKZBYQSGXNHL-UHFFFAOYSA-N
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Description

4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of sulfonylbenzoates This compound is characterized by the presence of a sulfonyl group attached to a benzoate ring, with a piperazine moiety substituted at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate typically involves the reaction of 4-methylbenzoic acid with sulfonyl chloride to form the sulfonylbenzoate intermediate. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the sulfonylbenzoate intermediate and its subsequent reaction with 4-methylpiperazine. The process parameters, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfoxide intermediates.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperazine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperazine derivatives: Compounds with similar piperazine moieties.

    Sulfonylbenzoates: Compounds with sulfonyl groups attached to benzoate rings.

Uniqueness

4-Methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate is unique due to the combination of its sulfonylbenzoate and piperazine moieties. This structural arrangement imparts specific chemical and biological properties that distinguish it from other similar compounds. The presence of the sulfonyl group enhances its reactivity, while the piperazine moiety contributes to its potential biological activity.

Properties

IUPAC Name

4-methyl-3-(4-methylpiperazin-4-ium-1-yl)sulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4S/c1-10-3-4-11(13(16)17)9-12(10)20(18,19)15-7-5-14(2)6-8-15/h3-4,9H,5-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIKZBYQSGXNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)[O-])S(=O)(=O)N2CC[NH+](CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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